molecular formula C26H28N4O3 B2941828 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540478-64-6

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2941828
CAS No.: 540478-64-6
M. Wt: 444.535
InChI Key: VZTVIYVVBKEJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazolinone derivative characterized by a fused heterocyclic core structure. The molecule features a 2,5-dimethoxyphenyl group at position 9, a 3-methylphenyl substituent at position 2, and two methyl groups at position 4. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and may modulate its biological activity. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and catalytic coupling, as seen in analogous triazoloquinazolinones .

Properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-15-7-6-8-16(11-15)24-28-25-27-19-13-26(2,3)14-20(31)22(19)23(30(25)29-24)18-12-17(32-4)9-10-21(18)33-5/h6-12,23H,13-14H2,1-5H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTVIYVVBKEJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets. It can bind to enzymes and receptors, altering their activity. The triazole ring is known to interact with metal ions, which can be crucial in its biological activity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazoloquinazolinone derivatives vary in substituent patterns, which significantly affect their properties. Key structural analogues include:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
9-(4-Methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one 4-Methoxyphenyl (9), methyl (6) 350.39 g/mol Electron-donating methoxy group enhances stability; used in catalytic studies.
9-(3-Fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 3-Fluorophenyl (9), methyl (6) 298.32 g/mol Fluorine increases lipophilicity (XLogP ~2.5); potential for CNS penetration.
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-4H-1,2,4-triazolo[5,1-b]quinazolin-8-one 2-Chlorophenyl (9), dimethyl (6) 356.84 g/mol Chlorine’s electron-withdrawing effect may improve electrophilic reactivity.
(9S)-6,6-Dimethyl-9-phenyl-2-(trifluoromethyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one Trifluoromethyl (2), phenyl (9) 378.35 g/mol Trifluoromethyl group enhances metabolic stability and binding affinity.
Target Compound 2,5-Dimethoxyphenyl (9), 3-methylphenyl (2), dimethyl (6) 447.52 g/mol Methoxy groups improve solubility; methylphenyl may sterically hinder interactions. N/A

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and fluorine/chlorine (analogues) alter electronic profiles, impacting reactivity and binding to biological targets .
Pharmacological and Physicochemical Properties
  • Lipophilicity : The target compound’s 2,5-dimethoxyphenyl group likely increases XLogP (estimated ~3.2), balancing solubility and membrane permeability. Trifluoromethyl analogues (XLogP ~3.8) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Thermal Stability: Derivatives like 9-(2-chlorophenyl)-6,6-dimethyltriazoloquinazolinone show high melting points (>300°C), suggesting robust thermal stability .

Biological Activity

The compound 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the quinazolinone family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula: C22H24N4O3
  • Molecular Weight: 396.46 g/mol
  • CAS Number: Not explicitly listed but can be derived from its structure.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities including:

  • Antiviral properties
  • Anticancer effects
  • Anti-inflammatory activities

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazolinone compounds against various viruses. For instance:

  • A related compound demonstrated a 99.9% inhibition of Zika virus (ZIKV) replication at a concentration of 10 µM. This suggests that structural modifications in quinazolinones can significantly enhance their antiviral efficacy .

Anticancer Activity

Quinazolinone derivatives have also shown promise in cancer therapy:

  • A study reported that certain quinazolinone compounds exhibited cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely tied to their structural features. Modifications at specific positions can lead to enhanced potency:

  • Substituents such as methoxy groups at the 2 and 5 positions have been associated with increased activity against cancer cells.
  • The presence of bulky groups at the 6 and 7 positions can influence the compound's interaction with biological targets.

Case Studies and Research Findings

  • Antiviral Screening:
    • A series of quinazolinone derivatives were screened for their ability to inhibit ZIKV replication. The most potent compound achieved over 99% inhibition , indicating strong antiviral potential .
  • Cytotoxicity Assessment:
    • Quinazolinone derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results showed that compounds with specific substitutions led to significant cytotoxicity with IC50 values in the low micromolar range .
  • Mechanistic Studies:
    • Mechanistic investigations revealed that these compounds may induce apoptosis through caspase activation and reactive oxygen species (ROS) generation in cancer cells .

Data Tables

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAntiviral10Inhibition of viral replication
Compound BCytotoxic5Induction of apoptosis
Compound CAnti-inflammatory15Inhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.